2-(Propylthio)pyrimidine-4,6-diol

Catalog No.
S781169
CAS No.
145783-12-6
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Propylthio)pyrimidine-4,6-diol

CAS Number

145783-12-6

Product Name

2-(Propylthio)pyrimidine-4,6-diol

IUPAC Name

4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)

InChI Key

JNDANYQUROGPBP-UHFFFAOYSA-N

SMILES

CCCSC1=NC(=CC(=O)N1)O

Synonyms

6-Hydroxy-2-(propylthio)-4(1H)-pyrimidinone; 2-(Propylthio)pyrimidine-4,6-diol

Canonical SMILES

CCCSC1=NC(=CC(=O)N1)O

2-(Propylthio)pyrimidine-4,6-diol (CAS: 145783-12-6) is a sulfur-containing heterocyclic compound derived from the pyrimidine-4,6-diol core. It is primarily utilized as a high-performance corrosion inhibitor, particularly for carbon steel in strong acid environments like sulfuric acid. Its specific molecular architecture, featuring a propylthio (-S-C3H7) group, enables strong adsorption onto metal surfaces, which is the basis for its protective action against corrosive media [1]. This defined structure allows for systematic studies of structure-performance relationships in surface science and materials protection.

Direct substitution with shorter-chain analogs, such as 2-(methylthio)pyrimidine-4,6-diol, or the common precursor 2-mercaptopyrimidine-4,6-diol (thiobarbituric acid), is inadvisable for performance-critical applications. The three-carbon propyl chain is not an arbitrary feature; it is functionally critical for optimizing surface interactions. Head-to-head studies demonstrate that this specific chain length provides a quantifiable enhancement in both the efficiency of corrosion inhibition and the thermodynamic stability of the protective film formed on steel surfaces [1]. Substituting with a shorter alkyl chain derivative results in a measurably weaker surface adsorption and a lower degree of protection under identical conditions.

Superior Corrosion Inhibition Efficiency Driven by Optimized Alkyl Chain Length

In direct comparative tests on C-steel in 1.0 M sulfuric acid, 2-(Propylthio)pyrimidine-4,6-diol demonstrated a higher corrosion inhibition efficiency than its shorter-chain analogs. At an identical concentration of 5x10⁻⁴ M, the propylthio derivative achieved an inhibition efficiency of 93.6%, surpassing the ethylthio (91.5%) and methylthio (89.1%) variants [1].

Evidence DimensionCorrosion Inhibition Efficiency (IE%) by Weight Loss
Target Compound Data93.6% IE
Comparator Or Baseline2-(Methylthio)pyrimidine-4,6-diol: 89.1% IE
Quantified Difference+4.5 percentage points vs. methylthio analog
ConditionsC-steel coupon in 1.0 M H2SO4, 5x10⁻⁴ M inhibitor concentration, 303 K (30°C).

This higher efficiency allows for achieving a specified level of metal protection with potentially lower dosages, directly impacting the cost-effectiveness and performance of inhibitor formulations.

Enhanced Adsorption Strength for a More Stable and Persistent Protective Film

The thermodynamic stability of the inhibitor's adsorption onto the steel surface was quantified by calculating the standard Gibbs free energy of adsorption (ΔG°ads). The 2-(propylthio) derivative exhibited a ΔG°ads of -40.77 kJ/mol, a more negative value than both the ethylthio (-39.81 kJ/mol) and methylthio (-39.14 kJ/mol) analogs [1].

Evidence DimensionStandard Gibbs Free Energy of Adsorption (ΔG°ads)
Target Compound Data-40.77 kJ/mol
Comparator Or Baseline2-(Methylthio)pyrimidine-4,6-diol: -39.14 kJ/mol
Quantified Difference1.63 kJ/mol more negative, indicating stronger adsorption
ConditionsAdsorption on C-steel surface from 1.0 M H2SO4, calculated from Langmuir adsorption isotherm data.

A more negative ΔG°ads signifies a stronger, more spontaneous, and more stable adsorption process, leading to a more robust and persistent protective layer crucial for reliability in harsh industrial environments.

Process Simplification: A Ready-to-Use Derivative vs. In-House Synthesis

This compound is the direct S-alkylation product of 2-mercaptopyrimidine-4,6-diol (thiobarbituric acid). Procuring the target compound eliminates the need for an in-house synthetic step, which involves handling alkylating agents (e.g., propyl halides), bases, and solvents, followed by workup and purification.

Evidence DimensionRequired In-House Process Steps
Target Compound Data0 Steps (Ready for formulation/use)
Comparator Or Baseline2-Mercaptopyrimidine-4,6-diol: Requires multi-step S-alkylation synthesis and purification.
Quantified DifferenceEliminates entire synthesis, purification, and quality control workflow.
ConditionsStandard industrial or laboratory chemical synthesis workflow.

Purchasing this specific, purified compound ensures high batch-to-batch consistency and saves significant process time, labor, and resources while avoiding the handling of hazardous synthesis reagents.

Formulation of High-Performance Corrosion Inhibitors for Acidic Industrial Processes

The compound's demonstrably superior inhibition efficiency and strong surface adsorption make it a prime candidate for formulators developing advanced anti-corrosion treatments for carbon steel used in acid pickling, industrial cleaning, oil and gas well acidizing, and other processes involving sulfuric acid [1].

Model Compound for Structure-Activity Relationship Studies in Surface Science

As part of a homologous series of 2-(alkylthio)pyrimidine-4,6-diols with well-documented, systematically varying performance, this compound serves as an ideal material for academic and industrial research to probe and model the precise effects of alkyl chain length on adsorption thermodynamics and inhibitor film stability [1].

Specialty Building Block in Organic and Medicinal Chemistry

This compound can be used as a functionalized precursor where a protected or modified thiobarbituric acid core is required. The propylthio group enhances lipophilicity compared to its thiol precursor, which can be advantageous for solubility in organic media during subsequent synthetic transformations or for modulating the pharmacokinetic properties of a final active molecule.

XLogP3

1

Wikipedia

2-(Propylthio)pyrimidine-4,6-diol

Dates

Last modified: 08-15-2023

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